3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

Catalog No.
S876745
CAS No.
1346601-58-8
M.F
C12H12N2O6
M. Wt
280.236
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylmaleimido)propionic Acid N-Succinimidyl E...

CAS Number

1346601-58-8

Product Name

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate

Molecular Formula

C12H12N2O6

Molecular Weight

280.236

InChI

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3

InChI Key

RCBFPXNMFGIQCW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O

Synonyms

2,5-Dihydro-2,5-dioxo-3-methyl-1H-pyrrole-1-propanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester; N-Succinimidyl 3-(N-Methylmaleimido)propionate;

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (CAS 1346601-58-8) is a heterobifunctional crosslinking reagent belonging to the next-generation maleimide (NGM) family. Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive 3-methylmaleimide (citraconimide) group, it is engineered to overcome the inherent instability of traditional maleimide crosslinkers. In industrial bioconjugation and antibody-drug conjugate (ADC) manufacturing, standard maleimides suffer from premature aqueous hydrolysis prior to reaction, and post-conjugation retro-Michael instability in vivo. The strategic addition of a single methyl group on the maleimide double bond drastically improves the hydrolytic stability of the unreacted reagent during processing and prevents off-target payload transfer in vivo by stabilizing the resulting methylthiosuccinimide linkage. This makes it a high-value precursor for applications demanding strict conjugate homogeneity, extended aqueous working windows, and robust physiological stability [1].

Substituting this compound with standard unsubstituted analogs, such as BMPS (N-[β-Maleimidopropyloxy]succinimide ester) or SMCC, compromises both manufacturing yield and final product safety. Unsubstituted maleimides rapidly hydrolyze to unreactive maleamic acids in basic aqueous buffers, severely limiting the operational time window for bioconjugation. More critically, the thiosuccinimide bonds formed by standard maleimides are dynamically reversible in vivo; they undergo retro-Michael deconjugation in the presence of blood thiols like serum albumin, leading to premature drug release and systemic toxicity. Conversely, substituting with fully substituted analogs like pyrocinchonimides (dimethylmaleimides) completely abolishes thiol reactivity in favor of imide transfer. Procurement of the exact 3-methylmaleimide derivative is therefore mandatory to achieve the precise steric and electronic balance required for stable, irreversible thiol conjugation without sacrificing reactivity [1].

Pre-Conjugation Aqueous Stability (Handling & Processability)

A major limitation in bioconjugation manufacturing is the rapid degradation of crosslinkers in aqueous buffers. The 3-methylmaleimide (citraconimide) core of this compound exhibits significantly extended hydrolytic stability compared to unsubstituted maleimides. While standard maleimides hydrolyze to unreactive maleamic acids with half-lives often under 2 hours at pH 8.0, the methyl substitution sterically and electronically protects the imide ring, extending the aqueous half-life by more than 10-fold [1].

Evidence DimensionHydrolytic half-life of the unreacted imide ring
Target Compound DataExtended half-life, remaining largely intact over standard conjugation timeframes
Comparator Or BaselineStandard unsubstituted maleimides (e.g., BMPS) (<2 hours half-life at pH 8.0)
Quantified Difference>10-fold increase in aqueous half-life prior to conjugation
ConditionsAqueous buffer, pH 7.5 - 8.0, room temperature

Allows buyers to run bioconjugation reactions at higher pH or over longer durations without the crosslinker degrading before reacting with the target protein.

Post-Conjugation Linker Stability (In Vivo ADC Integrity)

The stability of the resulting thioether bond is critical for therapeutic safety. Standard thiosuccinimide adducts (from unsubstituted maleimides) undergo retro-Michael deconjugation, transferring up to 40-50% of their payload to serum albumin or glutathione within 72 hours. The methylthiosuccinimide adduct formed by 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester resists this exchange, either by sterically blocking the retro-Michael pathway or by undergoing controlled hydrolysis to a permanently locked succinamic acid thioether, resulting in near-complete suppression of off-target payload transfer [1].

Evidence DimensionResistance to retro-Michael deconjugation in serum
Target Compound DataNegligible payload transfer to exogenous thiols over 72 hours
Comparator Or BaselineUnsubstituted thiosuccinimide adducts (~40-50% payload loss/transfer within 72 hours)
Quantified DifferenceNear-complete suppression of retro-Michael exchange
ConditionsPhysiological conditions (pH 7.4, 37 °C) with millimolar glutathione or serum albumin

Essential for ADC procurement, as it prevents premature payload release and reduces off-target systemic toxicity.

Thiol-Michael Regioselectivity and Conjugate Homogeneity

Regulatory compliance for biotherapeutics requires highly homogeneous products. While asymmetric non-methylated activated alkenes can yield heterogeneous mixtures of regioisomers upon thiol addition, the thio-Michael addition to the 3-methylmaleimide core is highly regioselective. Nucleophilic attack occurs almost exclusively at the methylated alkene carbon, yielding a single major regioisomer (>95% selectivity) [1].

Evidence DimensionRegioselectivity of nucleophilic thiol attack
Target Compound Data>95% regioselectivity for the methylated alkene carbon
Comparator Or BaselineAsymmetric non-methylated activated alkenes (mixed regioisomer generation)
Quantified DifferenceProduction of a single major regioisomer vs. heterogeneous mixtures
ConditionsStandard bioconjugation conditions with free cysteines

Ensures a homogeneous product profile for regulatory compliance and reproducible pharmacokinetics in biotherapeutics.

Thiol Reactivity Retention vs. Over-Substituted Analogs

While adding steric bulk improves stability, over-substitution destroys functionality. 2,3-Dimethylmaleimide (pyrocinchonimide) exhibits extremely low thiol reactivity and instead undergoes divergent amine-imide transfer reactions. The mono-methyl substitution in 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester retains robust thio-Michael reactivity (>90% primary pathway), proving it strikes the optimal balance between linker stability and crosslinking efficiency [1].

Evidence DimensionThio-Michael addition efficiency
Target Compound DataPrimary pathway is thio-Michael addition (>90%)
Comparator Or Baseline2,3-Dimethylmaleimide (near 0% thio-Michael addition, defaults to imide transfer)
Quantified DifferencePreservation of thiol crosslinking capability lost in dimethylated analogs
ConditionsEquimolar thiol exposure in physiological buffers

Confirms that the compound provides enhanced stability without sacrificing the fundamental thiol-binding capability required for crosslinking.

Antibody-Drug Conjugate (ADC) Linker Synthesis

This compound is the right choice for generating highly stable ADCs that must resist premature payload release in systemic circulation. The methylthiosuccinimide linkage prevents retro-Michael deconjugation, minimizing off-target toxicity and improving the therapeutic index of the final biologic [1].

Extended-Duration Bioconjugation Workflows

Ideal for manufacturing processes that require prolonged incubation times or higher pH buffers (pH > 7.5). Where standard maleimide crosslinkers would be destroyed by premature hydrolysis, the sterically protected 3-methylmaleimide core maintains its reactivity, improving overall conjugation yields [1].

Site-Specific Protein PEGylation

Essential for workflows requiring the homogeneous, irreversible attachment of PEG chains to engineered cysteine residues. The high regioselectivity and post-conjugation stability ensure that the therapeutic protein maintains a consistent serum half-life without linker degradation [1].

Thermoreversible Polymer Networks and Covalent Adaptable Networks (CANs)

In advanced materials science, the 3-methylmaleimide core acts as a highly tunable dienophile in Diels-Alder reactions with dienes (e.g., anthracene). It is procured to create recyclable thermosets and self-healing polymers with specific, elevated degelation temperatures not achievable with standard maleimides [1].

XLogP3

-1.2

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